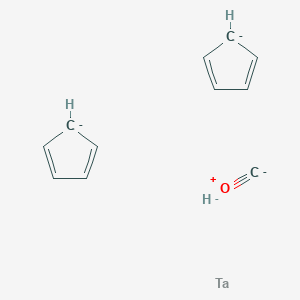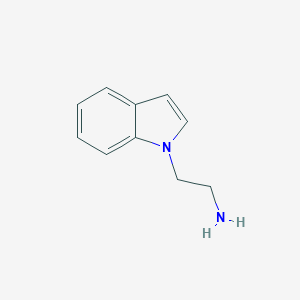
2-(1H-indol-1-yl)ethanamine
Overview
Description
2-(1H-indol-1-yl)ethanamine, also known as indoleethylamine, is a heterocyclic aromatic amine derived from indole. It is a colorless, water-soluble solid with a melting point of 85 °C. It is an important intermediate in organic synthesis, particularly in the production of indole derivatives, and has applications in the pharmaceutical and agrochemical industries. It has also been used in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals.
Scientific Research Applications
Efflux Pump Inhibitors for Antibacterial Applications : Héquet et al. (2014) synthesized derivatives of 2-(1H-indol-3-yl)ethanamine which showed potential as efflux pump inhibitors, particularly against Staphylococcus aureus strains resistant to fluoroquinolones (Héquet et al., 2014).
Antimicrobial Activity : Kumbhare et al. (2013) reported the synthesis of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives which exhibited significant in vitro antibacterial and antifungal activities (Kumbhare et al., 2013).
Access to Underexplored Indole Core Structures : Schönherr and Leighton (2012) developed enantioselective iso-Pictet-Spengler reactions involving 2-(1H-Indol-1-yl)ethanamine, providing access to indole-based core structures in medicinal chemistry (Schönherr & Leighton, 2012).
Antiviral and Antimicrobial Agents : Sanna et al. (2018) synthesized 2-(1H-indol-3-yl)ethylthiourea derivatives showing antimicrobial activity against various bacteria and fungi, and antiviral activity against a range of viruses including HIV-1 (Sanna et al., 2018).
Antibacterial and Antifungal Imines : Rajeswari and Santhi (2019) prepared Schiff bases from tryptamine, demonstrating significant antibacterial and antifungal activities (Rajeswari & Santhi, 2019).
Catalytic Activity in Rare-Earth Metal Amido Complexes : Yang et al. (2014) investigated the catalytic activities of rare-earth metal amido complexes incorporating 2-(1H-indol-3-yl)ethanamine, finding applications in hydrophosphonylation reactions (Yang et al., 2014).
DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) explored the DNA binding and nuclease activity of Cu(II) complexes with 2-(1H-indol-3-yl)ethanamine derivatives, highlighting their potential for cancer treatment (Kumar et al., 2012).
Anti-Inflammatory Agents : Rehman et al. (2022) synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives and evaluated their anti-inflammatory activity (Rehman et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
2-(1H-indol-1-yl)ethanamine, also known as tryptamine, is a biogenic amine that plays a crucial role in various biological processes . It is known to bind with high affinity to multiple receptors, including the human trace amine-associated receptor 1 (hTAAR1) and non-selective serotonin receptors . These receptors are involved in numerous physiological functions, including mood regulation, cognition, and the immune response .
Mode of Action
Tryptamine interacts with its targets primarily through receptor binding. For instance, it acts as an agonist for hTAAR1, stimulating the receptor’s activity . It also functions as a non-selective serotonin receptor agonist, which means it can bind to and activate various types of serotonin receptors . This broad receptor activity allows tryptamine to influence a wide range of physiological processes.
Biochemical Pathways
The action of tryptamine affects several biochemical pathways. For instance, its interaction with serotonin receptors can influence the serotonergic system, which plays a key role in mood regulation and other cognitive functions . Additionally, its agonistic activity on hTAAR1 can modulate the release of neurotransmitters like dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Its metabolism likely involves enzymatic processes, and it is probably excreted via the kidneys .
Result of Action
The activation of serotonin receptors and hTAAR1 by tryptamine can lead to various molecular and cellular effects. For example, it can modulate the production of pro-inflammatory cytokines, potentially influencing immune responses . Additionally, its impact on neurotransmitter release can affect neuronal signaling and thus influence various cognitive functions .
Action Environment
The action, efficacy, and stability of tryptamine can be influenced by various environmental factors. For instance, the presence of other competing ligands can affect its binding to receptors. Additionally, factors such as pH and temperature can influence its stability and activity .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-(1H-indol-1-yl)ethanamine are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-indol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFQUSYBZYTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293224 | |
| Record name | 2-(1H-indol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13708-58-2 | |
| Record name | 13708-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-indol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(1H-Indol-1-yl)ethanamine in the context of the presented research?
A1: The research highlights the use of this compound as a key starting material in a novel enantioselective iso-Pictet-Spengler reaction. [] This reaction allows for the synthesis of 1,1-disubstituted-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, a relatively unexplored indole-based core structure with potential applications in medicinal chemistry. [] This reaction provides a new synthetic route to access these compounds with high enantioselectivity, which is crucial for potential drug development.
Q2: What makes the reported reaction with this compound particularly noteworthy?
A2: The research presents the first example of an asymmetric iso-Pictet-Spengler reaction utilizing this compound. [] Previous methods to synthesize similar compounds lacked enantiocontrol, limiting their utility. The use of a commercially available chiral silicon Lewis acid catalyst in this reaction enables the formation of the desired products with high enantiomeric excess. [] This breakthrough paves the way for exploring the biological activities of these enantiopure compounds for drug discovery purposes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
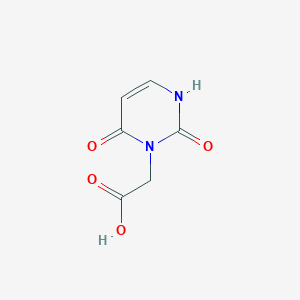

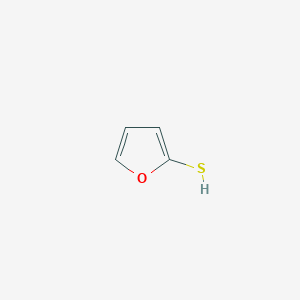
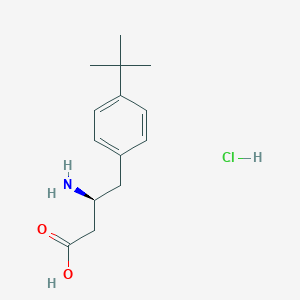


![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
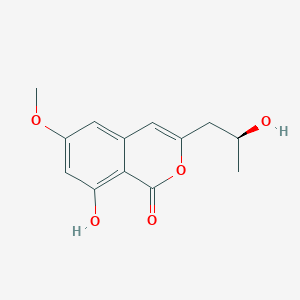
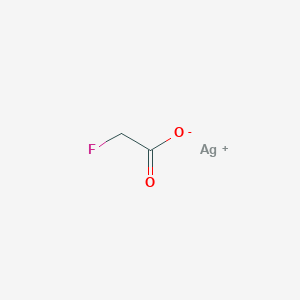

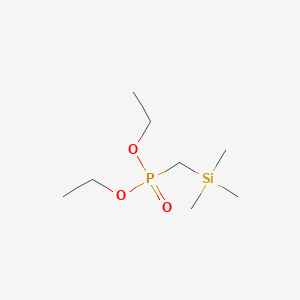
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
